![molecular formula C30H37NO4 B14307663 8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid CAS No. 116204-13-8](/img/structure/B14307663.png)
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. This compound, in particular, is characterized by the presence of a quinoline core, a dodecylphenyl group, and a carboxylic acid functional group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline with a β-ketoester in the presence of an acid catalyst, followed by cyclization and oxidation steps .
Another approach is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid. This method is known for its high yield and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, each with distinct biological and chemical properties .
Aplicaciones Científicas De Investigación
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Metal Ion Chelation: The compound can chelate metal ions, which is crucial for its biological activity.
Enzyme Inhibition: By binding to specific enzymes, the compound can inhibit their activity, leading to therapeutic effects such as antimicrobial and anticancer activities.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A well-known quinoline derivative with strong metal ion chelation properties and a wide range of biological activities.
Quinoline-4-carboxylic acid: Another quinoline derivative with significant biological and industrial applications.
2-Phenylquinoline: A quinoline derivative with notable antimicrobial and anticancer properties.
Uniqueness
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid is unique due to its specific structural features, such as the dodecylphenyl group and the carboxylic acid functional group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
116204-13-8 |
|---|---|
Fórmula molecular |
C30H37NO4 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
8-[2-(4-dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C30H37NO4/c1-2-3-4-5-6-7-8-9-10-11-13-23-16-18-24(19-17-23)27(32)22-35-28-15-12-14-25-20-21-26(30(33)34)31-29(25)28/h12,14-21H,2-11,13,22H2,1H3,(H,33,34) |
Clave InChI |
KFNXIVKUDHSDIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2N=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


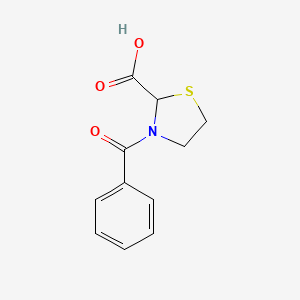
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
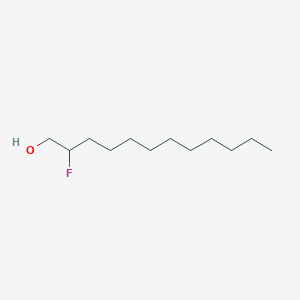
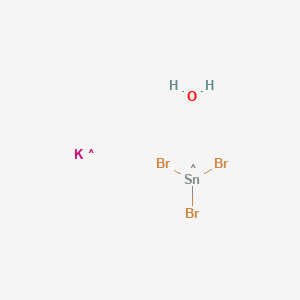

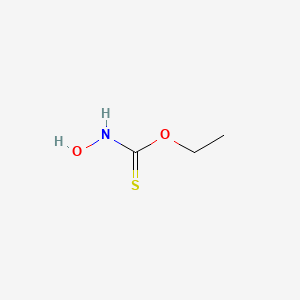
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
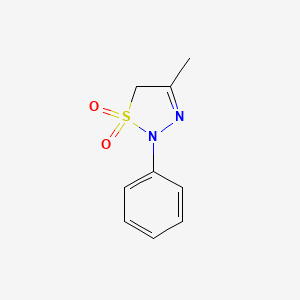
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
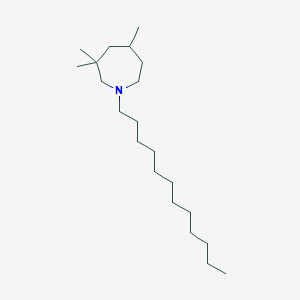
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)

![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)

